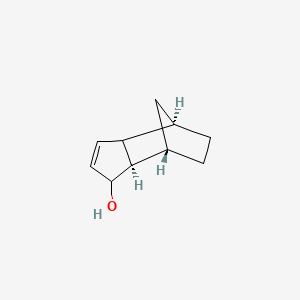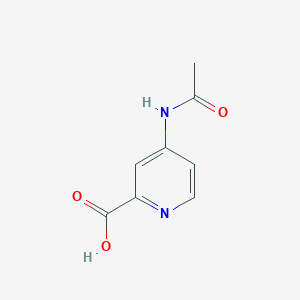
(4R,7S,7aR)-3a,4,5,6,7,7a-ヘキサヒドロ-1H-4,7-メタノインデン-1-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(4R,7S,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-ol is a complex organic compound with a unique bicyclic structure This compound is characterized by its hexahydroindenol core, which is a fused ring system containing both cyclohexane and cyclopentane rings
科学的研究の応用
(4R,7S,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers or pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,7S,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may include hydrogenation to reduce double bonds and functional group modifications to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like toluene or dichloromethane and catalysts such as palladium on carbon for hydrogenation.
化学反応の分析
Types of Reactions
(4R,7S,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove any remaining double bonds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
作用機序
The mechanism of action of (4R,7S,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also play a role in its binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- (3aS,4R,7S,7aR)-4,7-dimethyl-octahydro-2-benzofuran-1,5-dione
- (3aR,4R,7S,7aR)-4,7-diphenyl-2-(2-propoxyphenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
Uniqueness
(4R,7S,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Its bicyclic structure also differentiates it from other similar compounds, providing unique binding properties and applications.
特性
CAS番号 |
27137-33-3 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
(1S,7R)-tricyclo[5.2.1.02,6]dec-4-en-3-ol |
InChI |
InChI=1S/C10H14O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h3-4,6-11H,1-2,5H2/t6-,7+,8?,9?,10?/m1/s1 |
InChIキー |
HRWRJUVJOLBMST-LXWZSJDBSA-N |
SMILES |
C1CC2CC1C3C2C(C=C3)O |
異性体SMILES |
C1C[C@H]2C[C@@H]1C3C2C(C=C3)O |
正規SMILES |
C1CC2CC1C3C2C(C=C3)O |
Key on ui other cas no. |
103386-80-7 27137-33-3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1590017.png)





